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Introduction
Aseptic processing is a critical manufacturing technique for sterile drug products that cannot

undergo terminal sterilization. The fundamental principle of aseptic processing is to prevent

microbial contamination of sterile products by ensuring that the drug product, containers, and

closures are sterilized separately and then brought together in an environment free from

microorganisms. Adherence to current Good Manufacturing Practices (cGMP) is paramount to

ensure the safety, purity, and efficacy of the final product.

These application notes provide a comprehensive overview of the key regulatory guidelines

and protocols essential for establishing and maintaining a compliant aseptic processing

operation. The information is synthesized from leading global regulatory standards, including

the US FDA's 21 CFR Parts 210 and 211, the EU GMP Annex 1, and guidelines from the World

Health Organization (WHO).

Facility Design and Cleanroom Classification
The foundation of aseptic processing is a well-designed and controlled environment.

Cleanrooms are classified based on the maximum permitted concentration of airborne

particles.[1][2][3][4] The EU GMP Annex 1 provides a widely adopted classification system with

Grades A, B, C, and D, which correspond to ISO 14644-1 classes.[1][2]
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Table 1: Air Classification for Aseptic Processing Environments (EU GMP Annex 1)

Grade
At Rest - Maximum
Permitted Particles/m³

In Operation - Maximum
Permitted Particles/m³

≥0.5 µm ≥5 µm

A 3,520 20

B 3,520 29

C 352,000 2,900

D 3,520,000 29,000

Grade A: This is the critical zone for high-risk operations, such as filling and closing of sterile

containers.[2] It is typically achieved using a laminar airflow workstation.

Grade B: This is the background environment for a Grade A zone in aseptic preparations and

filling.[2]

Grade C and D: These are clean areas for carrying out less critical stages in the

manufacturing of sterile products.[2]

Environmental Monitoring
A robust environmental monitoring (EM) program is required to demonstrate that the cleanroom

environment is consistently maintained within the specified limits. The program should be

based on a risk assessment and include monitoring of both non-viable particulates and viable

microorganisms.[5][6][7]

Table 2: Limits for Microbial Contamination (EU GMP Annex 1)
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Grade
Air Sample
(CFU/m³)

Settle Plates
(diameter 90
mm) (CFU/4
hours)

Contact Plates
(diameter 55
mm)
(CFU/plate)

Glove Print (5
fingers)
(CFU/glove)

A <1 <1 <1 <1

B 10 5 5 5

C 100 50 25 -

D 200 100 50 -

Protocol: Environmental Monitoring

Define Sampling Locations: Based on a risk assessment, identify critical locations for

monitoring, focusing on areas where product contamination is most likely to occur.[8]

Set Frequencies: The frequency of monitoring should also be risk-based. For Grade A and B

areas, microbial sampling should be performed at the end of every production shift.[7] Grade

C and D areas can be monitored on a weekly, bi-weekly, or monthly basis.[7]

Non-Viable Particle Monitoring: Use a laser particle counter for continuous monitoring in

Grade A zones.[7]

Viable Monitoring:

Active Air Sampling: Use an impaction air sampler to assess the number of colony-forming

units (CFUs) per cubic meter of air.

Passive Air Sampling (Settle Plates): Place agar plates in designated locations and

expose them for a defined period (typically up to 4 hours) to assess microbial fallout.

Surface Monitoring (Contact Plates and Swabs): Use contact plates for flat surfaces and

swabs for irregular or hard-to-reach surfaces to assess surface bioburden.[9]

Personnel Monitoring (Glove Prints): At the end of a work session, press all five gloved

fingers onto an agar plate.
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Incubation: Incubate plates under specified conditions (e.g., 20-25°C for 5-7 days for fungal

recovery, followed by 30-35°C for 2-3 days for bacterial recovery).

Data Analysis: Enumerate CFUs and compare the results against alert and action limits.

Investigate any excursions and implement corrective and preventive actions (CAPAs).[7]

Aseptic Process Simulation (Media Fill)
An Aseptic Process Simulation (APS), also known as a media fill, is a critical validation study

that uses a microbiological growth medium in place of the drug product to qualify the aseptic

manufacturing process.[10][11][12][13]

Protocol: Media Fill Validation

Objective: To demonstrate that the aseptic process can consistently produce a sterile

product.

Media: Use a sterile, clear microbiological growth medium, such as Tryptic Soy Broth (TSB),

that supports the growth of a wide range of microorganisms.[11]

Procedure:

The media fill should simulate the entire aseptic manufacturing process as closely as

possible, including all routine and non-routine interventions that may occur during normal

production.[14][15]

The duration of the media fill should be similar to that of a normal production batch.[10]

The number of units filled should be sufficient for a valid evaluation. For initial validation,

three consecutive successful runs are required.[15]

Incubation: Incubate all filled units at two different temperatures to allow for the growth of

both bacteria and fungi (e.g., 7 days at 20-25°C followed by 7 days at 30-35°C).[10][13]

Inspection: Visually inspect each unit for any signs of microbial growth (turbidity).

Acceptance Criteria: The target is zero growth.[15] Any contamination should be thoroughly

investigated. The following are typical action limits:
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< 5,000 units filled: 0 contaminated units.

5,000 to 10,000 units filled: 1 contaminated unit should trigger an investigation, including

consideration of a repeat media fill. 2 contaminated units are cause for revalidation.

> 10,000 units filled: 1 contaminated unit should trigger an investigation. 2 or more

contaminated units are cause for revalidation.

Frequency: Media fills should be repeated semi-annually for each aseptic process line and

after any significant changes to the process, equipment, or facility.[11][15]

Sterilization Validation
All components and equipment that come into contact with the sterile product must be

sterilized. Common sterilization methods include steam, dry heat, and gamma irradiation.

Table 3: Common Sterilization Methods and Parameters

Sterilization Method Typical Parameters Application

Steam (Autoclave)
121°C for ≥ 15 minutes at 15

psi[16][17]

Glassware, equipment parts,

heat-stable solutions

Dry Heat ≥ 160°C for ≥ 2 hours
Glassware, metal equipment,

heat-stable powders

Gamma Irradiation Typically 25 kGy
Single-use systems, plastic

containers, final drug products

Protocol: Steam Sterilization (Autoclave) Validation

Installation Qualification (IQ) & Operational Qualification (OQ): Verify that the autoclave is

installed correctly and operates according to its specifications.

Performance Qualification (PQ):

Heat Distribution Studies (Empty Chamber): Place thermocouples throughout the empty

chamber to ensure uniform temperature distribution.
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Heat Penetration Studies (Loaded Chamber): Place thermocouples and biological

indicators (BIs) containing spores of Geobacillus stearothermophilus in the most difficult-

to-sterilize locations within a representative load.

Perform a minimum of three successful, consecutive runs for each validated load pattern.

Acceptance Criteria:

The temperature within the chamber should be within the specified range (e.g., 121-

123°C).

All BIs must show no growth after incubation.

The F0 value (a measure of lethality) should be calculated and meet the required

minimum (typically ≥ 15 minutes).[18]

Visualizations

Grade D Area Grade C Area
Grade B Background

Grade A Zone
Component Preparation Solution CompoundingMaterial Transfer Sterile FiltrationBulk Product

Aseptic Filling

Sterile Bulk

Stoppering CappingOutside Grade A Inspection & PackagingFinished Product

Click to download full resolution via product page

Caption: High-level workflow for a typical aseptic manufacturing process.
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Caption: Key steps in an Aseptic Process Simulation (Media Fill) protocol.
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Caption: Hierarchy of controls for contamination risk mitigation in aseptic processing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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